![molecular formula C12H9N3O B1497786 2-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-オール CAS No. 91493-94-6](/img/structure/B1497786.png)
2-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-オール
説明
“2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” is a chemical compound with the linear formula C12H9N3O . It has a molecular weight of 211.22 . This compound is used in various applications and research .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been accomplished through various methods . For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described .
Molecular Structure Analysis
The molecular structure of “2-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol” can be represented by the linear formula C12H9N3O . The InChI code for this compound is provided in the source .
Physical And Chemical Properties Analysis
It should be stored at a temperature of 2-8°C . The physical form of this compound is not specified in the sources .
科学的研究の応用
キナーゼ阻害
この化合物は、潜在的なマルチターゲットキナーゼ阻害剤として特定されています。キナーゼは、細胞内のシグナル伝達経路において重要な役割を果たす酵素です。 これらの酵素を阻害することにより、2-フェニル-7H-ピロロ[2,3-d]ピリミジン-4-オールは、癌細胞の増殖を阻害するために使用できます .
アポトーシス誘導
研究によると、この化合物の誘導体は、アポトーシス誘導物質として機能することが示されています。 アポトーシスは、プログラムされた細胞死のプロセスであり、癌細胞においてこのプロセスを誘導することは、癌治療のための有望な戦略です .
医薬品中間体
この化合物は、医薬品合成における中間体として役立ちます。 これは、潜在的な治療用途を持つより複雑な分子を作成するために使用できます .
位置選択的プローブ
この化合物を原料として合成できる7-デアザヒポキサンチンのメチル化誘導体は、キサンチンオキシダーゼの位置選択的プローブとして使用されます。 この用途は、代謝経路の研究において重要です .
生物学的材料研究
生化学試薬として、この化合物は、有機化合物および生物学的材料に関連する生命科学研究に使用できます .
NF-κB経路阻害
これは、NF-κB誘導キナーゼ(NIK)の阻害剤として特定されています。 NF-κB経路は、炎症反応に関与しており、その阻害は、乾癬などの疾患の治療に有益です .
癌治療
キナーゼ阻害とアポトーシス誘導における役割から、この化合物は、抗癌治療薬の開発における使用について研究されています。 複数のキナーゼを標的とする能力は、癌治療のための貴重な候補となります .
TKIの効力と選択性の向上
この化合物を由来とするチロシンキナーゼ阻害剤(TKI)の構造にハロゲン原子を付加すると、その効力と選択性を向上させることができます。 この構造修飾は、治療効果の向上につながる可能性があります .
作用機序
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, affecting their function .
Mode of Action
It’s suggested that different substitutions on the phenyl ring can affect the compound’s interaction with its target .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, including proinflammatory cytokine and chemokine gene expression .
Pharmacokinetics
Similar compounds have been noted for their drug-likeness during lead optimization, suggesting favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the activity of similar compounds .
生化学分析
Biochemical Properties
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases and cyclin-dependent kinases (CDKs). These interactions often result in the inhibition of kinase activity, which can lead to the suppression of cell proliferation and induction of apoptosis . The compound’s ability to inhibit multiple kinases makes it a promising candidate for targeted cancer therapy.
Cellular Effects
The effects of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, the compound can induce cell cycle arrest at the G2/M phase and promote apoptosis by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it affects gene expression and cellular metabolism, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol exerts its effects through several mechanisms. It binds to the ATP-binding sites of kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of signaling pathways essential for cell survival and proliferation . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. At higher doses, toxic effects such as weight loss and organ damage have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 play a key role in its metabolism, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of other metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, which can impact its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of 2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with its target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its function and effectiveness.
特性
IUPAC Name |
2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-9-6-7-13-11(9)14-10(15-12)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCXXFFNKMCXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CN3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609063 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91493-94-6 | |
| Record name | 2-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10609063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




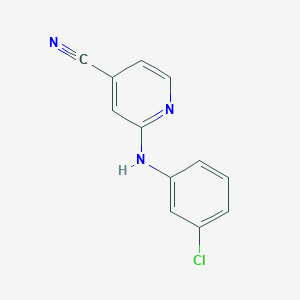
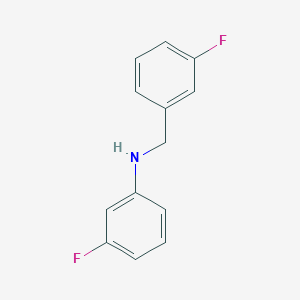
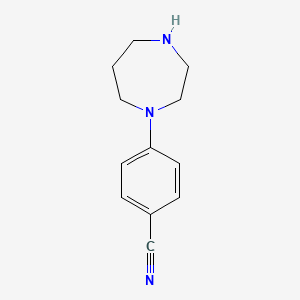

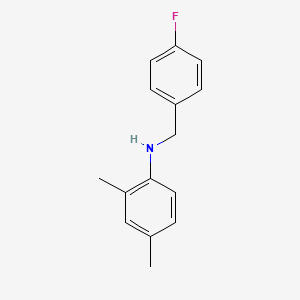

![2-(1H-Pyrazol-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1497748.png)

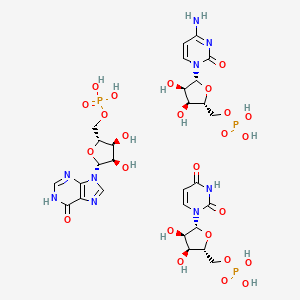

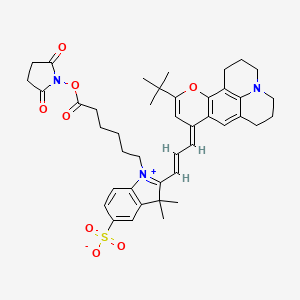
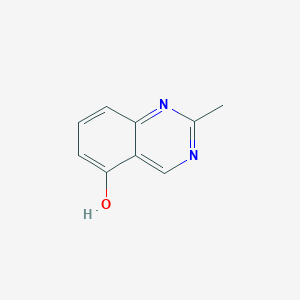
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B1497756.png)